5-bromo-2-[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidine
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Overview
Description
5-bromo-2-[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidine is a complex organic compound that features a bromine atom, a fluorine atom, and a trifluoromethyl group attached to a phenoxy-pyrimidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidine typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of 5-bromo-2-fluoropyrimidine with 4-fluoro-3-(trifluoromethyl)phenylboronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate reactions.
Solvents: Organic solvents like toluene or dimethylformamide (DMF) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
5-bromo-2-[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including as a ligand for certain receptors.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of 5-bromo-2-[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidine involves its interaction with specific molecular targets. The presence of the trifluoromethyl group can enhance its binding affinity to certain enzymes or receptors, influencing biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-fluorobenzotrifluoride: Shares the bromine and trifluoromethyl groups but differs in the overall structure.
2-bromo-5-(trifluoromethyl)pyridine: Another compound with similar functional groups but a different core structure.
Uniqueness
5-bromo-2-[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidine is unique due to its specific combination of functional groups and the phenoxy-pyrimidine core
Properties
CAS No. |
1983733-45-4 |
---|---|
Molecular Formula |
C11H5BrF4N2O |
Molecular Weight |
337.1 |
Purity |
0 |
Origin of Product |
United States |
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